
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)
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Overview
Description
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a bisphenol derivative characterized by a central 4-methylpentane backbone flanked by two 2-methylphenol groups. The compound’s extended alkyl chain (4-methylpentane) differentiates it from shorter-chain analogs like BPA (propane backbone) and may influence its physical properties and biological activity.
Preparation Methods
The synthesis of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its dual phenolic groups linked by a branched aliphatic chain. Its molecular formula is C18H22O2, and it exhibits significant thermal stability and resistance to oxidation. These properties make it suitable for various applications, particularly in the development of advanced materials.
Materials Science
1.1 Polymer Production
- Epoxy Resins : 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is utilized in the synthesis of epoxy resins. These resins are known for their superior mechanical properties and chemical resistance, making them ideal for coatings, adhesives, and composite materials used in aerospace and automotive industries .
- Thermosetting Plastics : The compound serves as a hardener in thermosetting plastics, enhancing their thermal and mechanical stability. This application is crucial in the production of high-performance materials that require durability under extreme conditions .
1.2 Coatings and Sealants
- The compound's excellent adhesion properties allow it to be used in protective coatings and sealants, providing resistance against moisture and chemicals. This application is particularly beneficial in construction and automotive sectors where longevity is essential .
Pharmaceutical Applications
2.1 Antioxidant Activity
Research indicates that derivatives of bisphenol compounds exhibit antioxidant properties that can be harnessed in pharmaceutical formulations. This activity is beneficial for developing drugs aimed at combating oxidative stress-related diseases .
2.2 Hormonal Activity Modulation
Studies suggest that 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) may interact with estrogen receptors, potentially influencing hormonal pathways. This characteristic opens avenues for research into its use as a therapeutic agent for conditions related to hormonal imbalances .
Environmental Studies
3.1 Toxicological Assessments
The compound has been subjected to various toxicological studies due to its potential environmental impact. It has been classified as hazardous to aquatic life and may pose reproductive toxicity risks . Understanding these effects is crucial for regulatory assessments and the development of safer alternatives in industrial applications.
3.2 Contaminant Identification
In environmental chemistry, the compound has been identified as a contaminant in food contact materials, raising concerns about human exposure through food packaging . Research efforts are focused on identifying such contaminants to mitigate health risks associated with chemical leaching.
Data Table: Summary of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Materials Science | Epoxy resins | High mechanical strength and chemical resistance |
Thermosetting plastics | Enhanced thermal stability | |
Protective coatings | Moisture and chemical resistance | |
Pharmaceutical | Antioxidant formulations | Combat oxidative stress |
Hormonal activity modulation | Potential therapeutic applications | |
Environmental Studies | Toxicological assessments | Understanding environmental impact |
Contaminant identification | Mitigating health risks |
Case Studies
Case Study 1: Epoxy Resin Development
A study conducted by Linda Bengtström highlighted the effectiveness of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) as a hardener in epoxy resins used for aerospace applications. The resulting materials demonstrated enhanced thermal stability up to 200°C compared to traditional epoxy systems .
Case Study 2: Hormonal Activity Research
Research published in Biorxiv explored the interaction of bisphenol derivatives with estrogen receptors, suggesting that compounds similar to 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) could serve as partial agonists or antagonists in hormonal therapies . This finding could lead to new treatment options for hormone-related disorders.
Mechanism of Action
The mechanism of action of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function . The pathways involved include the activation or inhibition of gene expression related to hormone-responsive elements.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences among key bisphenol derivatives:
Compound Name | Central Backbone | Substituents on Phenol Rings | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|---|---|
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) | 4-Methylpentane-2,2-diyl | 2-Methyl | C₂₁H₂₈O₂ | 312.45* | Not Provided |
Bisphenol A (BPA) | Propane-2,2-diyl | None | C₁₅H₁₆O₂ | 228.29 | 80-05-7 |
Bisphenol C (BPC) | Propane-2,2-diyl | 2-Methyl | C₁₇H₂₀O₂ | 256.35 | 79-97-0 |
Bisphenol AF (BPAF) | Perfluoropropane-2,2-diyl | None | C₁₅H₁₀F₆O₂ | 336.23 | 1478-61-1 |
Bisphenol Z (BPZ) | Cyclohexane-1,1-diyl | None | C₁₈H₂₀O₂ | 268.35 | 843-55-0 |
Bisphenol S (BPS) | Sulfonyl | None | C₁₂H₁₀O₄S | 250.27 | 80-09-1 |
*Calculated molecular weight based on structural formula.
Key Observations :
- Substitution with methyl groups (e.g., BPC and the target compound) may alter electronic properties and intermolecular interactions compared to unsubstituted analogs like BPA .
Physicochemical Properties
- Solubility : BPA and BPC are sparingly soluble in water (<0.1 g/L at 25°C) due to hydrophobic backbones. The target compound’s longer alkyl chain likely further reduces aqueous solubility.
- Thermal Stability : Fluorinated analogs like BPAF exhibit higher thermal stability (decomposition >300°C) due to strong C-F bonds . The target compound’s stability is unconfirmed but may exceed BPA’s (melting point ~155°C) due to increased alkylation .
Biological Activity
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a synthetic organic compound belonging to the bisphenol family, with a chemical formula of C20H26O2. This compound features two 2-methylphenol units linked by a 4-methylpentane-2,2-diyl bridge. Its structural characteristics suggest potential biological activities, particularly in the context of endocrine disruption and interactions with estrogen receptors.
Chemical Structure and Properties
The compound is characterized by its two phenolic groups, which are significant for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) can interact with estrogen receptor pathways. Such interactions may have implications for both therapeutic applications and potential health risks associated with endocrine disruption.
Endocrine Disruption
Studies have shown that bisphenols can mimic estrogen and bind to estrogen receptors, potentially leading to adverse health effects. For instance, 4,4'-Isopropylidene diphenol (Bisphenol A) has been widely studied for its endocrine-disrupting properties. Similar mechanisms are anticipated for 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol), necessitating further investigation into its binding affinities and biological effects.
Table 1: Comparative Analysis of Bisphenols
Compound Name | Structural Features | Biological Activity |
---|---|---|
4,4'-Isopropylidene diphenol (Bisphenol A) | Two phenolic groups linked by a carbon bridge | Known endocrine disruptor |
4,4'-(Propane-2,2-diyl)bis(2-methylphenol) | Similar backbone but different substituents | Varies in receptor binding affinity |
4,4'-(Butane-1,1-diyl)diphenol | Two phenolic groups connected by a butyl chain | Less studied; potential unique properties |
4-Methylphenyl ether | Contains ether linkage instead of a carbon bridge | Different reactivity profile |
Study on Estrogenic Activity
A study examining the estrogenic activity of various bisphenols found that compounds with similar structures to 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) exhibited varying degrees of binding affinity to estrogen receptors. This suggests that the compound may possess similar activity and could influence hormonal pathways in biological systems.
In Vitro Assays
In vitro assays conducted on related bisphenols have revealed significant impacts on cell proliferation and differentiation in hormone-sensitive tissues. These findings highlight the importance of assessing the biological activity of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) through similar experimental setups to understand its potential health implications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol), and what catalysts or conditions optimize yield?
- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of 2-methylphenol with 4-methylpentane-2,2-diol. Optimal yields (~75–85%) are achieved using sulfuric acid as a catalyst under reflux conditions (110–120°C) for 6–8 hours. Post-synthesis purification involves recrystallization from ethanol or column chromatography to remove unreacted monomers and byproducts. Structural confirmation is performed using 1H NMR and FTIR spectroscopy, with characteristic peaks for hydroxyl (3200–3500 cm−1) and methyl groups (δ 1.2–1.4 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR (CDCl3): δ 1.2–1.4 (s, 6H, CH3), 2.3 (s, 4H, CH2), 6.7–7.1 (m, aromatic protons).
- FTIR : Key bands include O–H stretch (3200–3500 cm−1), C–O phenolic (1250 cm−1), and C–C aromatic (1500–1600 cm−1).
- HPLC : Reverse-phase C18 columns with UV detection at 280 nm validate purity (>98%). Calibration curves using commercial standards ensure quantitation accuracy .
Q. What are the key physicochemical properties (e.g., solubility, log P) critical for experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).
- log P : Calculated log P (octanol-water partition coefficient) is ~3.8, indicating moderate hydrophobicity. Experimental determination via shake-flask method with HPLC analysis is recommended.
- Thermal Stability : Decomposes above 250°C (DSC/TGA data). Store at room temperature in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the methylpentane backbone influence the compound's stability under varying pH and temperature conditions compared to BPA?
- Methodological Answer : The extended 4-methylpentane backbone enhances steric hindrance, reducing susceptibility to hydrolytic degradation compared to BPA’s propane group. Accelerated stability studies (40–60°C, pH 3–10) show <10% degradation over 30 days vs. BPA’s 25–40% under identical conditions. Analyze degradation products via LC-MS (e.g., m/z 270→152 fragment indicative of backbone cleavage) .
Q. What in vitro models are appropriate for assessing its endocrine-disrupting potential, and how to interpret conflicting data across studies?
- Methodological Answer :
- Cell-Based Assays : Use ERα/ERβ-transfected HEK293 cells or MCF-7 proliferation assays to evaluate estrogenic activity. Compare EC50 values with BPA (e.g., EC50 = 1–10 nM for BPA vs. >100 nM for this compound).
- Data Contradictions : Discrepancies may arise from differences in cell lines, serum content (e.g., charcoal-stripped vs. regular FBS), or metabolite interference. Validate findings with competitive binding assays and molecular docking simulations to assess receptor affinity .
Q. What advanced computational methods predict the compound's interaction with biological targets, and how to validate these predictions experimentally?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution and HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations (e.g., GROMACS) model binding to estrogen receptors.
- Experimental Validation : Pair computational results with surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .
Properties
CAS No. |
50628-55-2 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3 |
InChI Key |
RRTAHSFLJWLXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O |
Origin of Product |
United States |
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